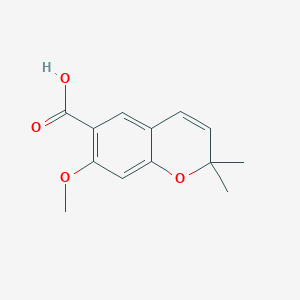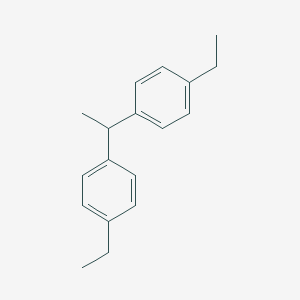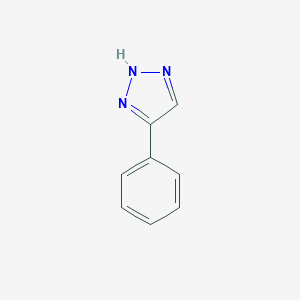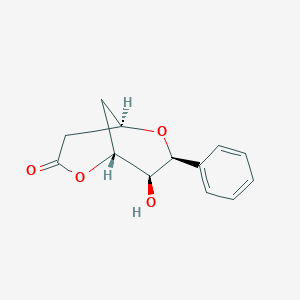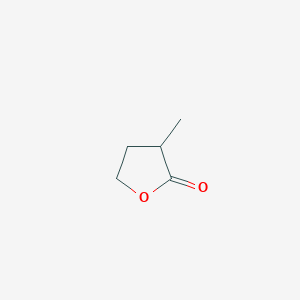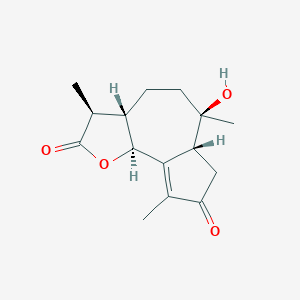
Isophotosantonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophotosantonin is a natural product that has been isolated from the leaves of the plant Pseudolarix kaempferi. It belongs to the class of compounds known as diterpenoids and has shown promising results in various scientific studies.
Scientific Research Applications
Hypoglycemic Effects
Saponins, which are structurally similar to Isophotosantonin, have been shown to exert antidiabetic effects. A study exploring their mechanisms in C2C12 skeletal muscle cells found that saponins activate the PI3K/Akt pathway, leading to phosphorylation and inactivation of GSK-3 alpha/beta. This results in the stimulation of glycogen synthesis and an increase in Glut4-dependent glucose transport across the cell membrane (Bhavsar et al., 2009).
Effects on Lipid and Glucose Metabolism
Another study on saponins from Helicteres isora, which are related to Isophotosantonin, evaluated their impact on glucose and lipid metabolism regulating genes. The treatment with these saponins led to a significant reduction in serum lipid and glucose levels and influenced the gene expression related to these metabolic pathways, suggesting potential applications in managing hyperlipidemia and hyperglycemia (Bhavsar et al., 2009).
Application in Pest Management
Research by the USDA Agricultural Research Service explored the use of natural products, including a saponin from pepper, in pest management. These studies indicate the potential of saponins and related compounds in developing natural pesticides (Duke et al., 2003).
Anticholinesterase and Antioxidant Potentials
Saponins isolated from Isodon rugosus were investigated for their anticholinesterase and antioxidant potentials. This suggests possible therapeutic applications in neurodegenerative diseases like Alzheimer’s, highlighting the potential of saponins in neurological disorder treatments (Zeb et al., 2014).
properties
CAS RN |
1618-98-0 |
|---|---|
Product Name |
Isophotosantonin |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1 |
InChI Key |
FUKGETHUQZLZRJ-YIUCUBBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O |
SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Canonical SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




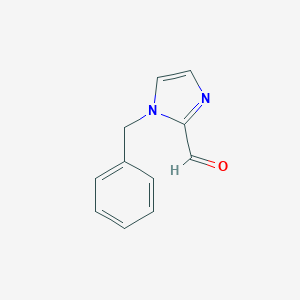
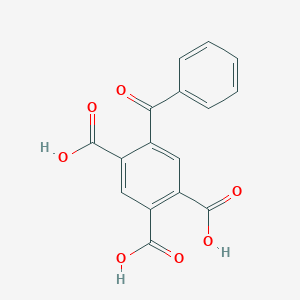
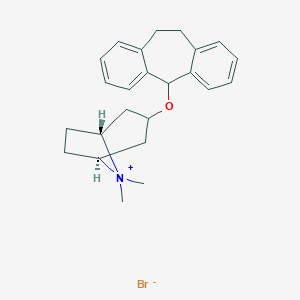
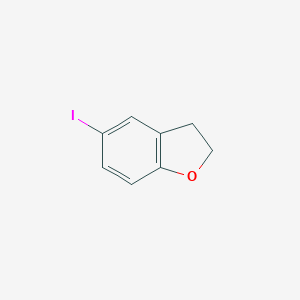
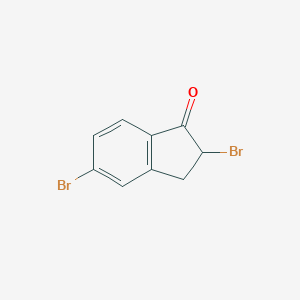
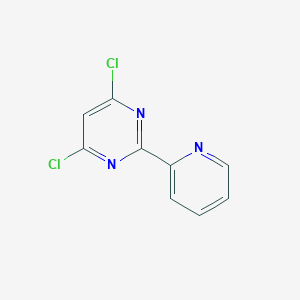
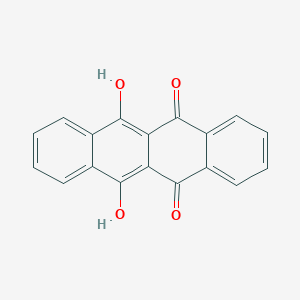
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
